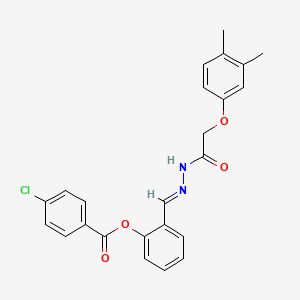![molecular formula C25H23N3O3S B12017010 N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a quinazolinone core, which is a bicyclic heterocycle.
- The compound’s systematic name provides insights into its substituents: the 3,5-dimethylphenyl group, the 4-methoxyphenyl group, and the sulfanylacetamide moiety.
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These would involve various chemical transformations, such as condensation reactions, cyclizations, and functional group manipulations.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research laboratories typically synthesize it for specific studies.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
Chemistry: Used as a synthetic intermediate or building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: Limited applications due to its complexity.
Mecanismo De Acción
- Unfortunately, detailed information on the mechanism of action is scarce.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparación Con Compuestos Similares
Similar Compounds: Other quinazolinone derivatives, such as N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide, may share structural features.
Uniqueness: The specific combination of substituents in our compound sets it apart.
Remember that due to the compound’s complexity and limited documentation, some details may be speculative Researchers continue to explore its properties and applications
Propiedades
Fórmula molecular |
C25H23N3O3S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O3S/c1-16-12-17(2)14-18(13-16)26-23(29)15-32-25-27-22-7-5-4-6-21(22)24(30)28(25)19-8-10-20(31-3)11-9-19/h4-14H,15H2,1-3H3,(H,26,29) |
Clave InChI |
VUMMDPRHDFJYFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)


![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)



